molecular formula C11H11NO B14167534 Cyclohepta(c)pyrrol-6(2H)-one, 1,3-dimethyl- CAS No. 57015-27-7

Cyclohepta(c)pyrrol-6(2H)-one, 1,3-dimethyl-

Cat. No.: B14167534
CAS No.: 57015-27-7
M. Wt: 173.21 g/mol
InChI Key: INRROICIHSZSAW-UHFFFAOYSA-N
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Description

Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring with a ketone functional group at the 6-position. The compound is further substituted with two methyl groups at the 1 and 3 positions. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a seven-membered ring precursor with a pyrrole derivative, followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols or other reduced products.

    Substitution: The methyl groups at the 1 and 3 positions can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

  • Cyclohepta©pyrrole-6(2H)-thione, 1,3-dimethyl-
  • Cyclohepta©pyrrole, 6-ethoxy-1,3-dimethyl-
  • 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde

Comparison: Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- is unique due to the presence of the ketone functional group at the 6-position, which imparts specific reactivity and chemical properties. In contrast, similar compounds may have different functional groups, such as thione or ethoxy groups, leading to variations in their chemical behavior and applications. The presence of methyl groups at the 1 and 3 positions also distinguishes it from other derivatives, affecting its steric and electronic properties.

Properties

CAS No.

57015-27-7

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1,3-dimethyl-2H-cyclohepta[c]pyrrol-6-one

InChI

InChI=1S/C11H11NO/c1-7-10-5-3-9(13)4-6-11(10)8(2)12-7/h3-6,12H,1-2H3

InChI Key

INRROICIHSZSAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=O)C=CC2=C(N1)C

Origin of Product

United States

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